molecular formula C14H17N3O3 B2568835 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2034427-71-7

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2568835
CAS No.: 2034427-71-7
M. Wt: 275.308
InChI Key: IUWXAVFTQXEOKA-UHFFFAOYSA-N
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Description

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic compound that features two key functional groups: isoxazole and pyridine. These groups provide the molecule with unique chemical properties that make it suitable for various applications, particularly in the field of medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological studies, it is utilized as a probe to investigate cellular pathways and receptor binding activities.

Medicine

Industry

Industrially, it is used in the production of advanced materials with specialized properties, such as coatings and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves a multi-step reaction starting with the preparation of the isoxazole ring. This process typically includes:

  • Nitrile oxide cycloaddition for the formation of the isoxazole ring.

  • Coupling reactions to attach the pyridine moiety.

Typical reaction conditions include the use of solvents like dichloromethane or methanol, with catalysts such as palladium on carbon to facilitate hydrogenation reactions.

Industrial Production Methods

Industrial synthesis of this compound may involve continuous flow techniques to improve yield and reduce reaction time. Automated reactors can precisely control temperature and reagent addition, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction can be achieved using hydrogenation, often in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the isoxazole ring.

Common Reagents and Conditions

Reagents such as sodium borohydride for reduction, sulfuric acid for acidic conditions, and bases like sodium hydroxide for substitution reactions are frequently employed.

Major Products Formed

The primary products of these reactions often include functionalized derivatives of the original compound, which can be further utilized in various synthetic pathways.

Mechanism of Action

The mechanism by which 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one exerts its effects often involves interaction with molecular targets such as GABA receptors in the nervous system. It can modulate neurotransmitter activity by either agonistic or antagonistic actions, thereby influencing various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoroisoxazolo[4,5-c]pyridin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

  • 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Uniqueness

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is unique due to its distinct structural configuration that allows for selective receptor binding and interaction. Its specific arrangement of the isoxazole and pyridine rings provides it with a unique profile of biological activity compared to other similar compounds.

This compound stands out for its balanced properties in both reactivity and stability, making it a valuable tool in both synthetic chemistry and applied research contexts.

Properties

IUPAC Name

1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-12(10(2)19-16-9)3-4-14(18)17-6-5-13-11(8-17)7-15-20-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXAVFTQXEOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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